molecular formula C6H13NO3S B1674176 Fudosteine CAS No. 13189-98-5

Fudosteine

Cat. No. B1674176
CAS RN: 13189-98-5
M. Wt: 179.24 g/mol
InChI Key: KINWYTAUPKOPCQ-YFKPBYRVSA-N
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Description

Fudosteine, also known as Cleanal, is a mucolytic agent . It is approved in Japan for the treatment of bronchial asthma, chronic bronchitis, pulmonary emphysema, bronchiectasis, pulmonary tuberculosis, pneumoconiosis, atypical mycobacterial disease, and diffuse panbronchiolitis .


Molecular Structure Analysis

The molecular formula of Fudosteine is C6H13NO3S . Its average mass is 179.237 Da and its monoisotopic mass is 179.061615 Da .

Scientific Research Applications

Therapeutic Agent for Chronic Respiratory Diseases

Fudosteine, known chemically as S-(3-hydroxypropyl)-l-cysteine, is utilized for its therapeutic effects against mucus hypersecretion in chronic respiratory diseases . It is recommended as an expectorant in chronic bronchial inflammatory disorders and has shown efficacy in reducing airway hyperresponsiveness, inflammation, and remodeling in chronic asthma models .

Mucoactive Agent

As a mucoactive agent, Fudosteine decreases the number of goblet cells increased by lipopolysaccharide or β-stimulant in the airway epithelium. It also enhances serous secretion in broncho-alveolar lavage fluid (BALF) of rats, which is crucial for maintaining airway hygiene .

Inhibition of MUC5AC Mucin Hypersecretion

Fudosteine inhibits MUC5AC mucin hypersecretion by reducing MUC5AC gene expression. The effects of Fudosteine are associated with the inhibition of extracellular signal-related kinase and p38 mitogen-activated protein kinase in vivo and extracellular signal-related kinase in vitro .

Pharmacokinetics Studies

Sensitive and specific LC–MS–MS methods have been developed for the quantitative detection of Fudosteine in human plasma. These methods facilitate pharmacokinetics studies of Fudosteine in humans, which are essential for understanding the drug’s behavior in the body .

Determination of Genotoxic Impurities

A gas chromatography mass spectrometry (GC–MS) method has been optimized for the simultaneous determination of genotoxic impurities in Fudosteine drugs. This is crucial for ensuring the safety and compliance of pharmaceutical products with regulatory standards .

Novel Expectorant Derivative

Fudosteine is a synthetic derivative of l-cysteine and serves as a novel expectorant. It has been shown to decrease the number of goblet cells and increase serous secretion, which are vital functions for clearing mucus from the airways .

Analytical Chemistry Applications

In analytical chemistry, Fudosteine’s properties are exploited for developing sensitive assays for its detection and quantification in various biological matrices. This is important for both clinical and research purposes .

Research on Airway Diseases

Fudosteine is used in research studies to understand the pathophysiology of airway diseases and to develop new therapeutic strategies. Its role in modulating mucus production and secretion makes it a valuable tool for researchers .

Mechanism of Action

Target of Action

Fudosteine primarily targets the protein MUC5AC , a type of mucin . Mucins are glycoproteins responsible for the gel-like properties of mucus, playing a crucial role in protecting and lubricating various epithelial surfaces in the body .

Mode of Action

Fudosteine acts as a mucoactive agent , enabling mucin secretion . It is believed to inhibit the expression of MUC5AC, thereby modulating the properties of mucus . Additionally, Fudosteine works by breaking the disulfide bonds within the mucus glycoproteins, reducing the viscosity and elasticity of the mucus . This makes it easier for patients to expectorate, or cough up, the mucus .

Biochemical Pathways

Fudosteine affects the pathways related to mucin synthesis and cellular signaling . After stimulation with lipopolysaccharide (LPS) or tumor necrosis factor (TNF)-α, the expression of phosphorylated epidermal growth factor receptor (p-EGFR), phosphorylated p38 mitogen-activated protein kinase (p-p38 MAPK), and phosphorylated extracellular signal-related kinase (p-ERK) were detected . Fudosteine treatment reduced the expression levels of p-p38 MAPK and p-ERK in vivo and of p-ERK in vitro .

Result of Action

Fudosteine inhibits MUC5AC mucin hypersecretion by reducing MUC5AC gene expression . This leads to a decrease in the overall volume of mucus, thus alleviating symptoms such as cough and difficulty in breathing . The effects of Fudosteine are associated with the inhibition of extracellular signal-related kinase and p38 mitogen-activated protein kinase in vivo and extracellular signal-related kinase in vitro .

Safety and Hazards

In case of exposure, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINWYTAUPKOPCQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046440
Record name Fudosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fudosteine

CAS RN

13189-98-5
Record name Fudosteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13189-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fudosteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fudosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUDOSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9VPI71PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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